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molecular formula C15H13N B8559735 4-(1H-Inden-2-yl)aniline CAS No. 214917-95-0

4-(1H-Inden-2-yl)aniline

Cat. No. B8559735
M. Wt: 207.27 g/mol
InChI Key: DAKFIPWTHJRUJX-UHFFFAOYSA-N
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Patent
US06271411B1

Procedure details

20 ml of triethylamine, 2.2 g (20 mmol) of indene, 4.38 g (20 mmol) of para-amino-iodo-benzene and 0.134 g (0.6 mmol) of Pd(OAc)2 were stirred under reflux for 10 h. After that all triethylamine was removed under reduced pressure. The residue was treated with 80 ml of 15% HCl. Forming precipitate was separated and washed with dichloromethane. The resulting substance was treated with the mixture 50 ml of dichloromethane and 50 ml of 5% KOH in water. Organic layer was separated, washed twice with water, filtered and dried over Na2SO4. Dichloromethane was removed and the residue was recrystallized from 20 ml of EtOH. The yield of product was 21%.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C(N(CC)CC)C>[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH2:3][C:4]3[C:9]([CH:1]=2)=[CH:8][CH:7]=[CH:6][CH:5]=3)=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
4.38 g
Type
reactant
Smiles
NC1=CC=C(C=C1)I
Name
Quantity
0.134 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After that all triethylamine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with 80 ml of 15% HCl
CUSTOM
Type
CUSTOM
Details
Forming precipitate
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with dichloromethane
ADDITION
Type
ADDITION
Details
The resulting substance was treated with the mixture 50 ml of dichloromethane and 50 ml of 5% KOH in water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed twice with water
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 20 ml of EtOH

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C=1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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